molecular formula C19H25NO3 B3863199 N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine

Cat. No.: B3863199
M. Wt: 315.4 g/mol
InChI Key: QGNRKXJCVIVLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine is a compound that features a unique structure combining a benzodioxole moiety with an adamantane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a series of reactions starting from catechol and methanol, involving methylation and cyclization reactions.

    Attachment to Adamantane: The benzodioxole moiety is then attached to the adamantane backbone through a nucleophilic substitution reaction. This involves the use of a suitable leaving group on the adamantane, such as a halide, and a nucleophile derived from the benzodioxole moiety.

    Final Amination:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and other advanced chemical engineering techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the amine group or other parts of the molecule.

    Substitution: The benzodioxole moiety can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halides (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain biomolecules.

    Industrial Applications: It may find use in the synthesis of advanced polymers or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine involves its interaction with specific molecular targets. The benzodioxole moiety may interact with aromatic residues in proteins, while the adamantane backbone provides structural stability and enhances binding affinity. This compound may modulate the activity of enzymes or receptors by binding to their active sites or allosteric sites, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine: shares similarities with other benzodioxole derivatives and adamantane-based compounds.

    Eutylone: A synthetic cathinone with structural similarities to the benzodioxole moiety.

    Adamantane derivatives: Compounds like amantadine and memantine, which are used in medicinal chemistry for their antiviral and neuroprotective properties.

Uniqueness

What sets this compound apart is the combination of the benzodioxole and adamantane structures, which may confer unique binding properties and biological activities not seen in other compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-21-16-5-15(6-17-18(16)23-11-22-17)10-20-19-7-12-2-13(8-19)4-14(3-12)9-19/h5-6,12-14,20H,2-4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNRKXJCVIVLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CNC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine
Reactant of Route 2
Reactant of Route 2
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine
Reactant of Route 3
Reactant of Route 3
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine
Reactant of Route 4
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine
Reactant of Route 5
Reactant of Route 5
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine
Reactant of Route 6
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.